(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid

CAS No.: 33185-97-6

Cat. No.: VC1790030

Molecular Formula: C10H7ClO3

Molecular Weight: 210.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33185-97-6 |

|---|---|

| Molecular Formula | C10H7ClO3 |

| Molecular Weight | 210.61 g/mol |

| IUPAC Name | (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid |

| Standard InChI | InChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ |

| Standard InChI Key | RVSPZCGKZYTJOA-ZZXKWVIFSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)C(=O)O)Cl |

| SMILES | C1=CC(=CC=C1C=CC(=O)C(=O)O)Cl |

| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)C(=O)O)Cl |

Introduction

Chemical Identity and Structure

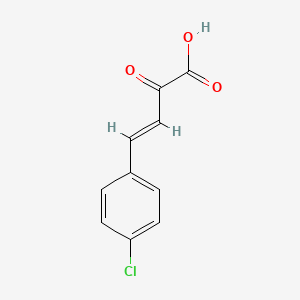

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, characterized by a conjugated system with a double bond and a carbonyl group in its structure. The compound features a chlorophenyl group attached to a 2-oxobut-3-enoic acid backbone in an E-configuration, indicating the specific stereochemistry where substituents are positioned on opposite sides of the double bond.

The compound is known by several synonyms, including 4-(4-chlorophenyl)-2-oxo-3-butenoic acid, 2-Oxo-4-(4-chlorophenyl)-3-butenoic acid, and 4-Chlorobenzylidenepyruvic acid . Its unique structural arrangement contributes to its chemical reactivity and biological properties, with the electrophilic carbon atoms at both the carbonyl group and the conjugated double bond serving as reaction sites for various chemical transformations.

Table 1.1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 33185-97-6 |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.614 g/mol |

| Exact Mass | 210.00800 |

| IUPAC Name | (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid |

The structural features of this compound, particularly the chlorine substituent on the phenyl ring and the α,β-unsaturated carbonyl system, contribute significantly to its chemical behavior and biological activities. The E-configuration is especially important as it influences the compound's three-dimensional arrangement and consequently its interaction with biological targets.

Physical and Chemical Properties

The physical and chemical properties of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid are essential for understanding its behavior in various chemical reactions and biological systems. Based on available data, this compound demonstrates specific physicochemical characteristics that influence its functionality.

Physicochemical Parameters

The compound possesses moderate lipophilicity as indicated by its calculated LogP value of 2.00690 . This property suggests a balanced distribution between hydrophilic and hydrophobic phases, which may contribute to its membrane permeability in biological systems. Additionally, its polar surface area (PSA) of 54.37000 provides insight into its potential for penetrating cellular membranes, as compounds with PSA values below 140 Ų generally exhibit good membrane permeability.

Table 2.1: Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 2.00690 |

| PSA | 54.37000 |

| Physical Appearance | Yellow solid (inferred from related compounds) |

| Solubility | Soluble in organic solvents such as DMSO (based on similar compounds) |

Chemical Reactivity

As an α,β-unsaturated carboxylic acid, (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid exhibits distinctive reactivity patterns. The compound contains multiple reactive sites, including:

-

The carboxylic acid group, which can participate in esterification and amidation reactions

-

The α,β-unsaturated system, which can undergo Michael addition reactions with nucleophiles

-

The carbonyl group, which can participate in various condensation reactions

These reactive sites make the compound versatile for chemical modifications and transformations, potentially leading to diverse derivative compounds with varying properties and applications.

Synthesis Methods

Several synthetic routes have been reported for preparing (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid, with the Knoevenagel condensation being one of the most commonly employed methods.

Knoevenagel Condensation

The primary synthetic route involves the Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid. This reaction typically proceeds through the following steps:

-

Base-catalyzed formation of a carbanion from malonic acid

-

Nucleophilic attack of the carbanion on the carbonyl carbon of 4-chlorobenzaldehyde

-

Dehydration to form the α,β-unsaturated intermediate

-

Decarboxylation to yield the final product

The reaction conditions often involve moderate temperatures and basic catalysts to promote the condensation process.

Spectroscopic Characterization

Comprehensive characterization of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid typically involves multiple spectroscopic techniques to confirm its structure and purity. The primary analytical methods include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Infrared Spectroscopy

IR spectroscopy of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid would typically reveal characteristic absorption bands for:

-

O-H stretching of the carboxylic acid group (approximately 3000-2500 cm⁻¹)

-

C=O stretching of both the ketone and carboxylic acid groups (approximately 1700-1680 cm⁻¹)

-

C=C stretching of the alkene bond (approximately 1650-1600 cm⁻¹)

-

C-Cl stretching (approximately 800-600 cm⁻¹)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 210.614 g/mol and provide fragmentation patterns characteristic of the compound's structure. The exact mass of 210.00800 would be observable using high-resolution mass spectrometry techniques.

Biological Activities

Research indicates that (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid possesses various biological activities, making it a compound of interest for potential therapeutic applications.

Antioxidant Activity

The compound has been shown to possess free radical scavenging and antioxidant properties, potentially offering protection against oxidative stress. These antioxidant effects might be attributed to the compound's ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to biological molecules.

Anti-inflammatory Effects

Research suggests that (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid may have anti-inflammatory properties, which could be beneficial in managing inflammatory conditions. The mechanisms underlying these anti-inflammatory effects might involve inhibition of pro-inflammatory enzymes or modulation of inflammatory signaling pathways.

Enzyme Inhibition

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid has been identified as a potential inhibitor of various enzymes. This enzyme inhibitory activity could contribute to its diverse biological effects and might be leveraged for developing targeted therapeutic interventions.

Structure-Activity Relationships

The biological activities of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid are closely related to its structural features. Understanding these structure-activity relationships is crucial for designing derivatives with enhanced properties or targeted functions.

Key Structural Features Influencing Activity

Several structural elements of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid likely contribute to its biological activities:

-

The α,β-unsaturated carbonyl system, which can function as a Michael acceptor for biological nucleophiles, potentially contributing to enzyme inhibition

-

The chlorine substituent on the phenyl ring, which may enhance lipophilicity and membrane permeation

-

The carboxylic acid group, which can participate in hydrogen bonding with biological targets

-

The E-configuration of the double bond, which determines the three-dimensional arrangement of the molecule and its interaction with biological receptors

Applications in Research and Development

Based on its structural characteristics and biological activities, (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid has several potential applications in research and development.

Medicinal Chemistry Applications

The compound's diverse biological activities make it a promising candidate for medicinal chemistry applications. Its antimicrobial, antioxidant, and anti-inflammatory properties could be leveraged for developing new therapeutic agents for infectious diseases, oxidative stress-related conditions, and inflammatory disorders.

Use as a Synthetic Intermediate

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid can serve as a versatile synthetic intermediate for preparing more complex bioactive compounds. For instance, it can undergo further transformations to create various heterocyclic derivatives with enhanced or specialized biological activities.

Evidence from related compounds suggests that similar structures can be used as precursors for synthesizing heterocyclic compounds such as hydantoins, as described for the synthesis of 1,3,5-trisubstituted hydantoin derivatives from β,γ-unsaturated ketoacids . These transformations expand the utility of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid in chemical synthesis.

Development of Structure-Based Drug Design

The understanding of how (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid interacts with biological targets can inform structure-based drug design efforts. By identifying the structural features responsible for specific biological activities, researchers can design optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume